m-PEG4-phosphonic acid
Description
Contextualization within Polyethylene (B3416737) Glycol (PEG) Chemistry
Evolution of PEGylated Systems in Research
Polyethylene glycol (PEG) has long been a cornerstone in pharmaceutical and materials science due to its biocompatibility, hydrophilicity, and non-toxic nature. The process of attaching PEG chains to molecules, known as PEGylation, has evolved significantly since its inception. uibk.ac.atresearchgate.net Initially developed to improve the pharmacokinetic properties of protein drugs, the applications of PEG derivatives have expanded dramatically. researchgate.netnih.gov
The evolution of PEGylation technology can be categorized into generations. The first generation focused on simple conjugation, which often resulted in heterogeneous mixtures. uibk.ac.at The second generation saw the development of higher molecular weight and branched PEGs, offering improved shielding and stability. mdpi.com Current research is focused on the third generation, which aims to create more complex and functionalized PEG structures to maintain high bioactivity while capitalizing on the benefits of PEGylation. tandfonline.com This has led to the design of heterobifunctional PEGs, like m-PEG4-phosphonic acid, which possess distinct reactive groups at each end of the polymer chain, allowing for precise and controlled chemical modifications. mdpi.com
Significance of Phosphonic Acid Functionality in Molecular Design
The phosphonic acid group (-PO(OH)2) is a key functional moiety in molecular design due to its strong interaction with a variety of materials and its structural similarity to phosphates. beilstein-journals.orgnih.gov This group is characterized by a phosphorus atom bonded to a carbon atom, two hydroxyl groups, and one phosphoryl oxygen. beilstein-journals.orgnih.gov Its ability to form strong, stable bonds with metal oxides makes it a superior anchoring group compared to others like silanes or carboxylic acids, particularly in terms of hydrolytic stability. specificpolymers.comspecificpolymers.comrsc.org
The strong chemisorption of phosphonic acids to surfaces like titanium oxide, aluminum oxide, and iron oxide has been extensively documented. specificpolymers.comresearchgate.net This property is crucial for creating stable self-assembled monolayers (SAMs) and for the surface functionalization of nanoparticles and medical implants. specificpolymers.comotago.ac.nzarxiv.org Furthermore, the phosphonic acid moiety can act as a bioisostere for phosphate (B84403) groups, making it a valuable component in the design of enzyme inhibitors and bone-targeting agents. frontiersin.org Its high polarity and ability to be ionized in water also contribute to its use in designing amphiphilic compounds and improving the water solubility of organic molecules. beilstein-journals.orgnih.gov
Structural Characteristics and Fundamental Research Utility
The Role of the Polyether Chain in Solution-Phase Behavior
The methoxy-terminated tetra-polyethylene glycol (m-PEG4) chain is central to the functionality of this compound. This polyether chain imparts several desirable properties, most notably high water solubility and biocompatibility. The hydrophilic nature of the PEG chain helps to prevent the non-specific adsorption of proteins and other biomolecules onto surfaces modified with this compound, a critical feature for applications in biomedical implants and biosensors. nanocs.netrsc.org
In solution, the flexible PEG chain can adopt various conformations, influencing the hydrodynamic volume of the molecule. mdpi.com This dynamic behavior is crucial for its role as a linker in more complex molecular architectures, such as PROTACs (Proteolysis Targeting Chimeras), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. xcessbio.comxcessbio.commedchemexpress.com The length and flexibility of the PEG chain in these constructs are critical for optimal biological activity.
The Phosphonic Acid Group as a Surface Anchoring Moiety
The terminal phosphonic acid group serves as a robust anchor for attaching the molecule to a wide range of surfaces, particularly metal oxides. axispharm.comprecisepeg.com The binding mechanism involves the formation of strong, covalent P-O-metal bonds, which are significantly more resistant to hydrolysis than the Si-O-metal bonds formed by silane-based anchoring groups. specificpolymers.comspecificpolymers.com This enhanced stability is a key advantage for applications requiring long-term performance in aqueous environments. rsc.org
The formation of self-assembled monolayers (SAMs) using phosphonic acids on substrates like indium tin oxide (ITO), aluminum oxide, and titanium oxide is a well-established technique for surface engineering. specificpolymers.comrsc.orgsigmaaldrich.com These monolayers can be highly organized and densely packed, allowing for precise control over the surface's physicochemical properties. ethz.ch The ability of this compound to form such stable and functional surface coatings is fundamental to its use in preventing biofouling, improving the biocompatibility of implants, and developing advanced materials for electronics and photovoltaics. specificpolymers.comotago.ac.nz
Scope and Research Trajectories of this compound Investigations
Current and future research involving this compound is directed along several promising trajectories. In materials science, its use as a surface modifier for nanoparticles and flat surfaces continues to be a major focus. arxiv.orgspecificpolymers.com Researchers are exploring its ability to create stable, biocompatible coatings that can prevent corrosion, reduce biofouling on medical devices, and enhance the performance of solar cells. specificpolymers.comotago.ac.nz
In the biomedical field, this compound is being investigated as a critical component in drug delivery systems and diagnostic tools. axispharm.com Its role as a linker in PROTACs is an area of intense research, with the potential to develop new therapeutic agents for a variety of diseases. xcessbio.comxcessbio.com Furthermore, its ability to target bone tissue through the phosphonic acid group's affinity for calcium makes it a candidate for developing bone-targeted therapies. axispharm.com The unique combination of a versatile PEG linker and a strong surface-anchoring group ensures that this compound will remain a valuable tool in the development of advanced materials and biomedical technologies.
Compound Information Table
| Compound Name | Abbreviation |
| This compound | |
| Polyethylene glycol | PEG |
| (2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid | |
| Indium tin oxide | ITO |
| Proteolysis Targeting Chimeras | PROTACs |
| This compound ethyl ester |
Interactive Data Table: Properties of this compound and its Ethyl Ester Derivative
| Property | This compound | This compound ethyl ester |
| CAS Number | 1872433-62-9 xcessbio.com | 1872433-73-2 nih.gov |
| Molecular Formula | C9H21O7P xcessbio.com | C13H29O7P nih.gov |
| Molecular Weight | 272.23 g/mol xcessbio.com | 328.34 g/mol nih.gov |
| Appearance | Solid Powder xcessbio.com | Not specified |
| Purity | ≥98% xcessbio.com | Not specified |
| Solubility | Soluble in DMSO xcessbio.com | Not specified |
| Chemical Name | (2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid xcessbio.com | 1-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]-2-methoxyethane nih.gov |
| InChIKey | QCYYJJNJMLEPMA-UHFFFAOYSA-N xcessbio.com | Not specified |
| Primary Use | PROTAC linker, surface modification xcessbio.comaxispharm.com | PROTAC linker medchemexpress.com |
Overview of Key Research Domains
The application of this compound is predominantly concentrated in two significant and rapidly evolving areas of chemical and materials science: the development of Proteolysis Targeting Chimeras (PROTACs) and the surface functionalization of inorganic materials.
Proteolysis Targeting Chimeras (PROTACs):
PROTACs are innovative heterobifunctional molecules designed to selectively eliminate specific proteins from within a cell. biochempeg.commedchemexpress.com They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. medchemexpress.com This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the proteasome. medchemexpress.com
Surface Modification and Functionalization:
The phosphonic acid group of the molecule serves as a powerful anchoring moiety for a wide range of inorganic surfaces, particularly metal oxides. specificpolymers.combeilstein-journals.orgresearchgate.net This has led to its extensive use in materials science for surface modification.
Nanoparticle Functionalization: The stability and biocompatibility of nanoparticles are critical for their use in biomedical applications. nih.gov Phosphonic acids are known to form strong, hydrolytically stable bonds with metal oxide nanoparticles such as iron oxide (Fe₃O₄), titanium dioxide (TiO₂), and zirconium dioxide (ZrO₂). specificpolymers.combeilstein-journals.orgresearchgate.net By coating nanoparticles with this compound, a hydrophilic and biocompatible PEG layer is introduced on the surface. specificpolymers.comhydromer.com This PEGylated shell enhances the colloidal stability of the nanoparticles in aqueous media, prevents aggregation, and reduces non-specific protein adsorption, which is vital for applications like drug delivery and medical imaging. hydromer.comrsc.orgspecificpolymers.com
Biocompatible Coatings for Implants: The surface properties of medical implants, such as those made from titanium, are crucial for their integration with biological tissue. Surface modification with molecules like this compound can improve biocompatibility. axispharm.commdpi.com The phosphonic acid group ensures strong adhesion to the implant's metal oxide surface, while the PEG chain creates a hydrophilic, protein-repellent layer that can reduce inflammatory responses and prevent bacterial adhesion. hydromer.comaxispharm.com
Anticorrosion Coatings: Phosphonic acids are recognized for their exceptional binding properties to various metals and their ability to form dense, self-assembled monolayers (SAMs). specificpolymers.com These properties are exploited to create anticorrosion coatings that protect metal surfaces from degradation. specificpolymers.com
Rationale for Comprehensive Academic Inquiry
The scientific community's interest in this compound stems from the distinct advantages conferred by its two functional ends, making it a versatile tool for molecular engineering.
The Role of the m-PEG4 Moiety:
The methoxy-terminated polyethylene glycol chain is central to the molecule's utility. The key characteristics driving its use are:
Hydrophilicity and Solubility: The repeating ethylene (B1197577) glycol units make the molecule highly soluble in aqueous environments. jenkemusa.comprecisepeg.com This is a critical feature for improving the solubility of larger, often hydrophobic molecules to which it is attached, such as PROTACs. biochempeg.com
Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity, making it ideal for biomedical applications where interaction with biological systems is required. hydromer.commdpi.com
Controlled Length and Flexibility: As a monodisperse linker, m-PEG4 has a precisely defined length. This allows for systematic and rational design in applications like PROTACs, where the distance and spatial orientation between the two ligands are crucial for activity. nih.govexplorationpub.com Its flexibility can also be advantageous in facilitating the formation of stable protein-ligand complexes. explorationpub.com
Steric Repulsion: The hydrated PEG chains create a steric barrier that repels proteins and other biomolecules, a phenomenon known as the "stealth" effect. hydromer.com This is highly desirable for nanoparticle coatings and medical implants to prevent biofouling.
The Significance of the Phosphonic Acid Anchor:
The phosphonic acid group provides a robust and reliable method for surface attachment. Its advantages over other common anchoring groups are a primary reason for its investigation:
Strong Surface Binding: Phosphonic acids exhibit a very high affinity for metal oxide surfaces, forming strong, covalent P-O-Metal bonds. specificpolymers.comresearchgate.netrsc.org
Hydrolytic Stability: The bonds formed between phosphonic acids and metal oxides are significantly more resistant to hydrolysis compared to those formed by silane (B1218182) or carboxylic acid-based anchors. specificpolymers.com This ensures the long-term stability and durability of the surface modification, which is essential for medical implants and other long-term applications.
Ease of Handling: Compared to silane-based molecules, which can readily self-condense, phosphonic acids are more stable and easier to handle and store under ambient conditions. specificpolymers.com
The combination of these features in a single, relatively simple molecule provides a powerful platform for researchers to address complex challenges in drug discovery, materials science, and nanotechnology. The ability to finely tune properties like solubility, biocompatibility, and surface adhesion through the use of this compound and its derivatives continues to fuel academic inquiry into its potential.
Properties
CAS No. |
750541-89-0 |
|---|---|
Molecular Formula |
C9H21O7P |
Molecular Weight |
272.23 |
IUPAC Name |
(2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid |
InChI |
InChI=1S/C9H21O7P/c1-13-2-3-14-4-5-15-6-7-16-8-9-17(10,11)12/h2-9H2,1H3,(H2,10,11,12) |
InChI Key |
QCYYJJNJMLEPMA-UHFFFAOYSA-N |
SMILES |
O=P(O)(O)CCOCCOCCOCCOC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-PEG4-phosphonic acid |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for M Peg4 Phosphonic Acid and Its Derivatives
Precursor Synthesis and Functional Group Transformations
The initial phase in the synthesis of m-PEG4-phosphonic acid involves the preparation of a PEG-based intermediate that is suitably functionalized for the subsequent phosphorylation step.
The common precursor for this compound is a monofunctional PEG derivative, where one terminus is capped with a non-reactive methoxy (B1213986) group and the other is an alcohol (m-PEG4-OH). google.com To facilitate the introduction of the phosphorus moiety, this terminal hydroxyl group must be converted into a more reactive functional group, typically a halide or a sulfonate ester.
A standard method involves the conversion of the terminal alcohol to an alkyl halide, such as m-PEG4-bromide. This can be achieved using common brominating agents like carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (PPh₃) or by using thionyl bromide (SOBr₂). Another effective strategy is the tosylation of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, yielding m-PEG4-tosylate. This tosylate is an excellent leaving group for subsequent nucleophilic substitution reactions.
These functionalization reactions are outlined in the table below.
| Precursor | Reagents | Product | Description |
| m-PEG4-OH | CBr₄, PPh₃ | m-PEG4-Br | The Appel reaction provides a mild method for converting the terminal alcohol to a bromide. |
| m-PEG4-OH | SOBr₂ | m-PEG4-Br | Thionyl bromide offers another route to the bromide, typically under anhydrous conditions. |
| m-PEG4-OH | TsCl, Pyridine | m-PEG4-OTs | Tosylation converts the alcohol into a tosylate, an excellent leaving group for nucleophilic substitution. |
With a reactive intermediate in hand, the next crucial step is the formation of the carbon-phosphorus (C-P) bond. The Michaelis-Arbuzov reaction is the most widely employed method for this transformation. nih.gov This reaction involves the treatment of the PEG-based halide (e.g., m-PEG4-Br) with a trialkyl phosphite (B83602), such as triethyl phosphite. The reaction proceeds via a nucleophilic attack of the phosphite on the alkyl halide, followed by the dealkylation of the resulting phosphonium (B103445) salt by the displaced halide ion to yield a diethyl phosphonate (B1237965) ester (m-PEG4-phosphonate diethyl ester).
An alternative, though less common for this specific substrate, is the Michaelis-Becker reaction, which uses a sodium dialkyl phosphite as the nucleophile to react with the alkyl halide. For PEG intermediates functionalized with a terminal amine, the Moedritzer–Irani reaction can be utilized, which involves reacting the amine with formaldehyde (B43269) and phosphorous acid to directly install the phosphonic acid group. nih.govbeilstein-journals.org
| Reaction | PEG Intermediate | Phosphorus Reagent | Product |
| Michaelis-Arbuzov | m-PEG4-Br or m-PEG4-Cl | Triethyl phosphite (P(OEt)₃) | Diethyl (m-PEG4)phosphonate |
| Michaelis-Becker | m-PEG4-Br or m-PEG4-Cl | Sodium diethyl phosphite (NaP(O)(OEt)₂) | Diethyl (m-PEG4)phosphonate |
| Moedritzer-Irani | m-PEG4-NH₂ | Formaldehyde, Phosphorous Acid | This compound |
Preparation of PEG-based Intermediates with Reactive Termini
Phosphorylation Reactions and Ester Hydrolysis Pathways
The conversion of the precursor to the final phosphonic acid can be achieved either through direct phosphorylation of a PEG-alcohol or, more commonly, through the hydrolysis of a phosphonate ester intermediate.
Direct phosphorylation methods aim to form the phosphonic acid or a precursor in a single step from a PEG-alcohol. One such approach involves reacting the m-PEG4-OH with phosphorus trichloride (B1173362) (PCl₃) or phosphoryl chloride (POCl₃) followed by aqueous workup. researchgate.netresearchgate.net For instance, a synthetic route for a carboxyl-PEG-phosphoric acid involved reaction with POCl₃ followed by hydrolysis. researchgate.net Another direct method uses phosphorous acid (H₃PO₃) to form the P-C bond and the phosphonic acid group simultaneously, although purification can be challenging due to the high polarity of the product. nih.govbeilstein-journals.orgresearchgate.net
The hydrolysis of the phosphonate ester, typically a diethyl or dimethyl ester obtained from the Arbuzov reaction, is the final and critical step to yield the free phosphonic acid. nih.govresearchgate.net This dealkylation must be efficient and proceed without cleaving the ether linkages in the PEG backbone or the C-P bond. Two principal methods have proven to be the most effective and are widely used. nih.govbeilstein-journals.orgresearchgate.netd-nb.info
McKenna's Method : This procedure offers a milder, non-aqueous alternative to strong acid hydrolysis. It is a two-step process that utilizes bromotrimethylsilane (B50905) (TMSBr) followed by alcoholysis. nih.govbeilstein-journals.org The phosphonate ester is first treated with excess TMSBr in a non-protic solvent like dichloromethane (B109758) or acetonitrile (B52724). nih.gov This reaction cleaves the ester bonds to form a bis(trimethylsilyl) phosphonate intermediate. Subsequent treatment with an alcohol, typically methanol, or with water, rapidly hydrolyzes the silyl (B83357) ester to afford the final phosphonic acid. nih.govd-nb.info This method is particularly advantageous for substrates containing acid-sensitive functional groups.
A comparison of these two primary hydrolysis pathways is provided below.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Acidic Hydrolysis | Concentrated HCl | Reflux, 1-12 hours | Simple workup (distillation), inexpensive reagents. nih.govresearchgate.net | Harsh conditions may not be suitable for sensitive substrates; risk of P-C bond cleavage in some cases. nih.gov |
| McKenna's Method | 1. Bromotrimethylsilane (TMSBr) 2. Methanol (MeOH) or Water (H₂O) | Room temperature | Mild conditions, high yields, suitable for acid-sensitive molecules. nih.govd-nb.info | Reagents are more expensive and moisture-sensitive. |
Direct Phosphorylation Techniques
Purification Techniques for Academic Research Purity Standards
Achieving high purity for this compound is essential for its use in academic research, particularly for applications involving surface functionalization or biological studies. The high polarity of the phosphonic acid group presents unique purification challenges. nih.gov The purification strategy often depends on the nature of the impurities and the scale of the synthesis.
Due to the difficulties associated with purifying the final polar product, it is common practice to purify the phosphonate ester precursor meticulously before the final hydrolysis step. nih.gov The ester is significantly less polar and more amenable to standard purification techniques like silica (B1680970) gel chromatography.
Key purification methods for the final phosphonic acid product include:
Recrystallization : This is a viable option for solid phosphonic acids. It can be performed from polar solvents or solvent mixtures, such as acetonitrile or methanol/acetone. researchgate.net
Chromatography :
Silica Gel Chromatography : Due to the strong binding of the polar phosphonic acid to the silica stationary phase, this method requires highly polar eluent systems, such as a mixture of chloroform, methanol, and water. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is a powerful technique for achieving high purity, especially for smaller quantities. It is particularly useful for separating polar compounds that are difficult to resolve by other means. nih.gov
Dialysis/Size-Exclusion Chromatography (SEC) : For higher molecular weight PEG derivatives, these techniques can be effective in removing small molecule impurities based on size.
Azeotropic Distillation : This is used primarily to remove residual water from the final product, which can be hygroscopic. Toluene is commonly used for this purpose. researchgate.net
The table below summarizes the primary purification techniques.
| Technique | Principle | Application/Suitability |
| Recrystallization | Differential solubility of the compound and impurities in a solvent. | Purifying solid final products. researchgate.net |
| Silica Gel Chromatography | Separation based on polarity. | Purifying the less polar phosphonate ester precursor; challenging for the final acid. nih.gov |
| Reversed-Phase HPLC | Separation based on hydrophobicity. | High-purity separation of the final polar phosphonic acid. nih.gov |
| Dialysis / SEC | Separation based on molecular size. | Removing small molecule impurities from larger PEG-based products. |
| Azeotropic Distillation | Removal of water by co-distillation with an immiscible solvent. | Final drying step to remove water from the hygroscopic product. researchgate.net |
Chromatographic Separation Methods
Chromatographic techniques are indispensable for achieving high-purity this compound, separating the target compound from starting materials, reagents, and by-products. The highly polar nature of the phosphonic acid group can present challenges, such as peak tailing in liquid chromatography due to interactions with metal components of the system. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective technique for both the analysis and purification of PEGylated compounds. It offers high sensitivity and selectivity, allowing for the separation of PEGs with different molecular weights and the quantification of the target compound. For polar compounds like phosphonic acid, specialized columns such as mixed-mode anionic polar pesticide columns or hydrophilic interaction liquid chromatography (HILIC) are often employed to achieve adequate retention and separation from interferences. waters.com
Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. It is particularly effective for removing low-molecular-weight impurities, such as unreacted PEG or hydrolysis by-products, from the larger PEGylated product.
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. It is a powerful tool for purifying PEGylated molecules and can even separate positional isomers, as the location of the PEG chain can affect the molecule's binding properties. Given the ionizable nature of the phosphonic acid group, IEX is a suitable method for purifying this compound. google.com Polymeric monolithic columns containing phosphoric acid functional groups have been specifically developed for the cation-exchange chromatography of peptides and proteins, demonstrating the utility of this approach. nih.gov
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. While not as commonly used as IEX or SEC for PEG derivatives, it can serve as a complementary technique, offering a different selectivity that can be advantageous for purifying molecules that are difficult to separate by other methods.
| Chromatographic Method | Principle of Separation | Application in this compound Purification | Key Advantages |
| HPLC | Polarity, Adsorption, Partition | Quantitative analysis and purification; separation of different PEG chain lengths. | High sensitivity, selectivity, speed, and accuracy. |
| SEC | Molecular Size | Removal of low molecular weight by-products and unreacted reagents. | Efficient for separating molecules of significantly different sizes. |
| IEX | Net Charge | Purification based on the charge of the phosphonic acid group; separation of isomers. | High resolution and capacity; effective for charged molecules. nih.gov |
| HIC | Hydrophobicity | Supplementary purification based on differences in hydrophobicity. | Orthogonal separation mechanism to IEX and SEC. |
Precipitation and Dialysis Protocols
Non-chromatographic techniques provide alternative or complementary approaches for purification.
Precipitation: This method involves the addition of a solvent in which the target compound is insoluble, causing it to precipitate out of the solution while impurities remain dissolved. For example, after a reaction, the product mixture can be concentrated and a non-polar solvent like hexane (B92381) can be added to precipitate the more polar PEGylated phosphonic acid. nih.gov
Dialysis and Desalting: Dialysis is a size-based separation method that uses a semi-permeable membrane to remove small molecules like salts or reaction by-products (e.g., N-hydroxysuccinimide) from the much larger PEGylated product. thermofisher.com However, its effectiveness for a relatively small molecule like this compound (Molecular Weight: 272.23 g/mol ) is limited, as membranes with a sufficiently small molecular weight cut-off (e.g., <1000 Da) are not widely available. xcessbio.comresearchgate.net Therefore, this technique is more suitable for purifying significantly larger PEG derivatives or protein conjugates. researchgate.net
Synthetic Challenges and Yield Optimization in Research Settings
The synthesis of monodisperse PEG derivatives like this compound is often hampered by challenges that can lead to low yields and complex purification procedures. researchgate.net
By-product Formation and Mitigation Strategies
A primary challenge in the synthesis of this compound is the formation of unwanted by-products.
Incomplete Reactions: The phosphorylation step may not proceed to completion, leaving unreacted m-PEG4-OH starting material in the reaction mixture. Similarly, the initial synthesis of the m-PEG4 chain might result in PEGs of incorrect length.
Side-Reactions: The reagents used can lead to side-products. For instance, using phosphorus oxychloride (POCl3) for phosphorylation can be a viable method, but it requires careful control of reaction conditions to avoid unwanted side reactions. researchgate.net The hydrolysis of certain intermediates can also generate by-products like hydrochloric acid (HCl). google.com
Mitigation Strategies:
Stoichiometric Control: Careful control over the molar ratios of reactants is crucial.
Optimized Reaction Conditions: Temperature and reaction time must be optimized. For example, elevated temperatures can accelerate phosphorylation but also risk thermal degradation of the product.
Use of Protecting Groups: Employing protecting group strategies can prevent reactions at undesired sites, leading to a cleaner product profile.
Stepwise Synthesis: A stepwise, iterative approach to building the PEG chain can ensure the final product is monodisperse, though this can be a tedious process. researchgate.net
| Challenge | Description | Mitigation Strategy |
| Polydispersity | Formation of PEG chains with varying lengths. | Iterative synthesis; high-dilution conditions; chromatographic purification. researchgate.net |
| Incomplete Phosphorylation | Presence of residual hydroxyl-terminated PEG. | Use of excess phosphorylating agent; optimization of reaction time and temperature. researchgate.net |
| Side-Product Formation | Generation of by-products from reagents (e.g., HCl). google.com | Choice of milder reagents; use of a base to neutralize acidic by-products. |
Scale-Up Considerations for Laboratory Synthesis
Transitioning the synthesis of this compound from a milligram to a gram scale in a research setting introduces several challenges. nih.gov
Purification Efficiency: Chromatographic methods that work well on a small scale may become cumbersome and less efficient at a larger scale. Loading capacity of columns becomes a limiting factor, often requiring multiple runs and large volumes of solvent. This makes the process time-consuming and expensive. researchgate.net
Reaction Control: Maintaining homogenous reaction conditions, such as temperature and mixing, becomes more difficult in larger reaction vessels. This can lead to an increase in by-product formation and lower yields.
Reagent Handling: Handling larger quantities of potentially hazardous reagents, such as POCl3 or other corrosive chemicals, requires more stringent safety protocols and specialized equipment. researchgate.net
Work-up Procedures: Aqueous work-up and extraction steps can become problematic at a larger scale, with issues like emulsion formation making phase separation difficult. The removal of large volumes of solvent is also a practical challenge.
Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like m-PEG4-phosphonic acid. By analyzing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ³¹P—it is possible to map the chemical environment of each atom and confirm the covalent structure of the compound.
Proton NMR (¹H NMR) is instrumental in verifying the key structural components of this compound: the methoxy (B1213986) (m-) end-group, the repeating ethylene (B1197577) glycol units of the PEG chain, and the methylene (B1212753) group adjacent to the phosphonic acid moiety. Each of these components gives rise to a characteristic signal in the ¹H NMR spectrum.
The methoxy group (-OCH₃) typically appears as a sharp singlet at approximately 3.3 ppm. researchgate.net The backbone of the PEG chain consists of repeating ethylene glycol units (-OCH₂CH₂O-), which produce a complex multiplet or a prominent peak around 3.6 ppm. researchgate.net The protons on the methylene group directly attached to the phosphonic acid (-CH₂-P) are expected to show a distinct signal, often a multiplet due to coupling with the phosphorus nucleus, at a slightly different chemical shift from the main PEG backbone. researchgate.netchemicalbook.com Integration of these signal areas allows for the quantitative verification of the ratio of end-groups to the repeating units, confirming the correct PEG chain length.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| CH₃O- | ~ 3.3 | Singlet | Methoxy end-group |
| -OCH₂CH₂O- | ~ 3.6 | Multiplet | PEG backbone repeating units |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing detailed information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the methoxy carbon, the repeating carbons of the PEG backbone, and the carbon atom bonded to the phosphorus atom.
The carbon of the methoxy group (-OCH₃) typically resonates at approximately 59 ppm. researchgate.net The carbons within the repeating ethylene glycol units (-OCH₂CH₂O-) usually appear as a major signal around 70 ppm. researchgate.net The carbon atom directly attached to the phosphonic acid group (-CH₂-P) will exhibit a unique chemical shift and may show splitting due to coupling with the phosphorus nucleus (J-coupling), confirming the C-P bond. researchgate.net The absence of extraneous peaks in the spectrum is a strong indicator of the compound's purity.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| CH₃O- | ~ 59 | Methoxy end-group carbon |
| -OCH₂CH₂O- | ~ 70 | PEG backbone repeating unit carbons |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Phosphorus-31 NMR (³¹P NMR) is a highly specific and sensitive technique for the direct detection and characterization of the phosphonic acid functional group. Since phosphorus is not naturally abundant in many organic molecules, ³¹P NMR provides a clean spectrum with signals only from the phosphorus-containing species in the sample.
For this compound, the spectrum is expected to show a single resonance peak, confirming the presence of one phosphorus environment. The chemical shift of this peak is characteristic of alkyl phosphonic acids and typically appears in the range of 15 to 30 ppm relative to a phosphoric acid standard. rsc.orgrsc.orgresearchgate.net The precise chemical shift can provide information about the protonation state and chemical environment of the phosphonic acid moiety. The absence of signals from other phosphorus-containing impurities, such as phosphate (B84403) esters or phosphine (B1218219) oxides, is a critical measure of purity.
Table 3: Expected ³¹P NMR Chemical Shift for this compound
| Phosphorus Environment | Expected Chemical Shift (δ, ppm) | Significance |
|---|
Note: Chemical shift is relative to an external 85% H₃PO₄ standard and can be influenced by pH and solvent.
Carbon-13 (¹³C) NMR for Backbone and Functional Group Assignment
Mass Spectrometry Techniques for Molecular Integrity Verification
Mass spectrometry (MS) is essential for confirming the molecular weight and assessing the homogeneity of this compound. Different MS techniques are employed to obtain complementary information regarding molecular mass and polymer distribution.
MALDI-TOF MS is a powerful technique for analyzing polymers like polyethylene (B3416737) glycol and its derivatives. nih.gov It is particularly useful for characterizing the distribution of chain lengths (polydispersity) within a PEG sample. For this compound, which has a defined chain length, MALDI-TOF is used to confirm that the sample is predominantly composed of molecules with four ethylene glycol units.
In a typical MALDI-TOF spectrum of a PEGylated compound, a series of peaks is observed, each separated by the mass of the repeating monomer unit (44.03 Da for ethylene glycol). nih.gov For a high-purity this compound sample, the spectrum should be dominated by a single major peak corresponding to the mass of the target molecule (C₉H₂₁O₇P, MW = 272.23 Da) plus a cation (e.g., Na⁺ or K⁺). xcessbio.com The presence of smaller peaks corresponding to PEG chains with three (m-PEG3) or five (m-PEG5) units can be used to quantify the polydispersity of the sample. mdpi.comcovalx.com
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for determining the precise molecular weight of polar molecules like this compound. researchgate.net It is routinely used to confirm that the synthesized compound has the correct elemental composition by providing a high-resolution mass measurement.
The expected monoisotopic mass for this compound (C₉H₂₁O₇P) is 272.1025 Da. xcessbio.com ESI-MS analysis should yield a prominent ion corresponding to this mass, often as a protonated molecule [M+H]⁺ at m/z 273.1103 or a sodiated adduct [M+Na]⁺ at m/z 295.0922. The high accuracy of modern ESI-MS instruments allows for the experimental mass to be matched to the theoretical mass with a very low margin of error (typically <5 ppm), which provides strong evidence for the correct molecular formula and structural integrity of the compound. windows.net
Table 4: Mass Spectrometry Techniques for this compound Analysis
| Technique | Principle | Information Obtained for this compound | Typical Observation |
|---|---|---|---|
| MALDI-TOF MS | Soft ionization of sample co-crystallized with a matrix, followed by mass analysis based on time-of-flight. | Assesses polymer distribution and confirms the dominant chain length. | A primary peak for the target mass, with minor peaks separated by 44.03 Da. |
| ESI-MS | Soft ionization of sample from a liquid solution, creating multiply or singly charged ions. | Provides highly accurate molecular weight for exact mass confirmation. | A peak corresponding to the calculated monoisotopic mass (e.g., [M+H]⁺ or [M+Na]⁺). |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for Polymer Distribution
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the key functional groups within the this compound molecule. researchgate.net These methods probe the vibrational energies of molecular bonds, providing a characteristic fingerprint of the compound. msu.edu
The polyethylene glycol (PEG) backbone of the molecule gives rise to several distinct vibrational modes. The C-O-C ether linkages are particularly prominent in the IR spectrum.
Asymmetrical Stretching: Strong absorption bands corresponding to the asymmetrical stretching of the C-O-C ether bonds are typically observed in the region of 1150-1060 cm⁻¹. bas.bgrsc.org For similar PEG structures, a significant peak around 1093 cm⁻¹ has been noted. researchgate.net
Symmetrical Stretching: The symmetrical stretching of the C-O-C linkage also produces characteristic signals. rsc.org
Bending and Rocking: C-C-O and C-O-C bending vibrations can be observed at lower frequencies, with some studies on PEG showing peaks around 363-365 cm⁻¹, 536-538 cm⁻¹, and 582-585 cm⁻¹ in Raman spectra. bas.bg
CH₂ Vibrations: The methylene groups (-CH₂) of the PEG chain exhibit characteristic stretching and deformation vibrations. C-H stretching is typically seen in the 2800-2950 cm⁻¹ range, while C-H scissoring and bending appear between 1480-1396 cm⁻¹. bas.bgrsc.org
These vibrational signatures collectively confirm the presence and integrity of the PEG portion of the molecule.
The phosphonic acid group (-PO(OH)₂) has its own set of characteristic vibrational bands that are crucial for the identification of this compound.
P=O Stretching: A strong absorption peak associated with the P=O stretching vibration is a key indicator of the phosphonic acid moiety. This band is typically found in the range of 1260-1150 cm⁻¹. researchgate.netuhasselt.be
P-OH Stretching: The stretching vibrations of the P-OH bonds are also important. These can appear as a broad band, and studies on similar compounds have assigned them to regions around 942 cm⁻¹ and 924 cm⁻¹. researchgate.net
O-H Stretching: The hydroxyl groups of the phosphonic acid contribute to a broad absorption band in the high-frequency region, typically around 3425 cm⁻¹. researchgate.net
P-O Stretching: Bands corresponding to P-O stretching vibrations have been identified at approximately 727 cm⁻¹. researchgate.net
In Raman spectroscopy, the speciation of phosphate ions can be tracked as a function of pH. For instance, the symmetric stretching mode of PO₄³⁻ appears around 937 cm⁻¹. metrohm.com The presence and positions of these bands provide definitive evidence for the phosphonic acid functional group.
Table 1: Characteristic Infrared (IR) and Raman Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
| PEG Ether Linkage | C-O-C Asymmetrical Stretching | 1150-1060 | bas.bgrsc.org |
| C-H Stretching (CH₂) | 2800-2950 | bas.bg | |
| C-H Bending (CH₂) | 1480-1396 | rsc.org | |
| Phosphonic Acid | P=O Stretching | 1260-1150 | researchgate.netuhasselt.be |
| P-OH Stretching | ~942, ~924 | researchgate.net | |
| O-H Stretching | ~3425 | researchgate.net | |
| P-O Stretching | ~727 | researchgate.net |
Vibrational Modes Associated with PEG Ether Linkages
Chromatographic Techniques for Purity and Homogeneity Analysis
Chromatographic methods are indispensable for determining the purity and homogeneity of this compound, separating the target compound from any impurities or variations in polymer chain length.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. By employing appropriate stationary and mobile phases, HPLC can effectively separate the main compound from starting materials, by-products, and other impurities. amazonaws.comnacalai.com The method's high resolution allows for the quantification of purity levels, often exceeding 98%. xcessbio.com The choice of detector, such as UV or refractive index (RI), depends on the chromophoric properties of the molecule and any impurities present. resolvemass.ca For phosphonic acids, derivatization techniques can be used to enhance detection sensitivity. amazonaws.com
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is crucial for characterizing the polymer component of this compound. resolvemass.cachromatographyonline.com This technique separates molecules based on their hydrodynamic volume, which is directly related to their molecular weight. resolvemass.ca GPC is the standard method for determining the molecular weight distribution and polydispersity index (PDI) of polymers like PEG. wayeal-instrument.comlcms.cz For a monodisperse species like this compound, GPC analysis should ideally show a single, narrow peak, confirming the homogeneity of the PEG chain length. The separation is achieved by passing the sample through a column packed with porous gel; larger molecules elute first as they are excluded from the pores, while smaller molecules take a longer path and elute later. resolvemass.cawayeal-instrument.com
Table 2: Chromatographic Methods for this compound Analysis
| Technique | Purpose | Key Parameters Measured | Source |
| HPLC | Compound Purity Assessment | Purity (%), Impurity Profile | amazonaws.comnacalai.com |
| GPC/SEC | Polymer Homogeneity Analysis | Molecular Weight, Polydispersity Index (PDI) | resolvemass.cawayeal-instrument.com |
High-Performance Liquid Chromatography (HPLC) for Compound Purity
Elemental Analysis and Titration Studies for Stoichiometric Validation
To provide ultimate validation of the elemental composition and the acidic functionality of this compound, elemental analysis and titration studies are performed.
Elemental analysis provides the percentage composition of carbon, hydrogen, and phosphorus in the molecule. researchgate.net The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, C₁₅H₃₃O₇P. xcessbio.com A close correlation between the experimental and theoretical values confirms the elemental stoichiometry of the synthesized compound.
Titration studies are used to determine the acidity and the number of acidic protons in the phosphonic acid group. Phosphonic acids are typically diprotic acids. titrations.info A potentiometric or thermometric titration with a standardized base, such as sodium hydroxide (B78521), can be performed. titrations.infolcms.cz The titration curve would be expected to show two equivalence points, corresponding to the successive deprotonation of the two hydroxyl groups on the phosphorus atom. titrations.infoyoutube.com This analysis confirms the presence and functionality of the phosphonic acid group and can be used to calculate the equivalent weight of the molecule.
Theoretical and Computational Investigations of M Peg4 Phosphonic Acid Systems
Quantum Chemical Calculations for Molecular Conformation and Electronic Structure
Quantum chemical calculations are essential for understanding the intrinsic properties of m-PEG4-phosphonic acid, from its acidity to the spatial arrangement of its flexible polyethylene (B3416737) glycol (PEG) chain.
The phosphonic acid group is the anchor of the molecule, and its properties largely dictate how it interacts with surfaces and other species. Phosphonic acids are characterized by two acidic protons, with pKa values that are influenced by the molecular structure. beilstein-journals.orgd-nb.info For phosphonic acids with an aromatic substituent, the first pKa typically ranges from 1.1 to 2.3, while the second is in the 5.3 to 7.2 range. d-nb.info
DFT calculations are employed to model the electronic structure and predict these acidity constants. researchgate.net Furthermore, DFT is instrumental in investigating the coordination chemistry of the phosphonate (B1237965) group. Studies on similar chelators containing phosphonic acid groups have used DFT to calculate the geometries and Gibbs energies of metal complexes, confirming the high thermodynamic stability of phosphonate-metal ion bonds. nih.gov For instance, DFT calculations for biphosphonic acid molecules on indium tin oxide (ITO) have been used to determine the most stable orientation of the phosphonic acid groups upon adsorption. nankai.edu.cn This strong coordinating ability is a key reason for its use in surface functionalization of metal oxides. beilstein-journals.orgd-nb.info
| Dissociation Step | Typical pKa Range | Reference |
|---|---|---|
| First Proton (R-PO3H2 → R-PO3H-) | 1.1 - 2.3 | d-nb.info |
| Second Proton (R-PO3H- → R-PO32-) | 5.3 - 7.2 | d-nb.info |
The methoxy-terminated polyethylene glycol (PEG) chain of this compound is characterized by its significant flexibility. nih.gov This flexibility allows the molecule to adopt numerous conformations, which are heavily influenced by its surrounding environment. Computational methods are vital for exploring this conformational landscape.
Molecular dynamics (MD) simulations are particularly well-suited for analyzing the behavior of the PEG chain. These simulations can model how the chain folds and orients itself in different solvents or when tethered to a surface. researchgate.net For example, studies on self-assembled monolayers (SAMs) have shown that the surface energy of the substrate can dictate the morphology and orientation of similar PEG-containing molecules. d-nb.info On high-energy surfaces, the chains may lie flat, while on low-energy surfaces, they may adopt a more upright, extended conformation to minimize unfavorable interactions. d-nb.info Simulations have also noted the potential for the back-folding of PEG chains, which can influence the accessibility of terminal functional groups. science.gov
Density Functional Theory (DFT) Studies on Phosphonic Acid Acidity and Coordination
Molecular Dynamics (MD) Simulations of Interfacial Interactions
MD simulations provide a dynamic picture of how this compound molecules behave at interfaces, from their initial adsorption to the formation of stable, organized layers.
The phosphonic acid group exhibits a strong affinity for a wide range of metal oxide surfaces, including aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and iron oxides (FeOx). researchgate.netspecificpolymers.comacs.orgmdpi.com This makes this compound an effective agent for surface modification. MD simulations are used to model the adsorption process, revealing the specific interactions that anchor the molecule to the surface. researchgate.net
The binding typically involves the deprotonation of the phosphonic acid and the formation of coordination bonds between the phosphonate oxygen atoms and metal ions on the oxide surface. researchgate.net The exact binding mode can vary, with common configurations being bidentate (two oxygen atoms binding) and tridentate (three oxygen atoms binding). science.govrsc.org The preferred binding motif can depend on factors like the specific crystal face of the oxide and the density of molecules on the surface. science.govnih.gov For instance, on a Co₃O₄(111) surface, the binding of a similar molecule was shown to transition from a tridentate to a bidentate motif as the surface coverage approached a full monolayer. science.govscience.gov
| Metal Oxide | Surface Type | Observed Binding/Stability Characteristics | Reference |
|---|---|---|---|
| Aluminum Oxide (Al₂O₃) | Amorphous & Crystalline (11-20) | Forms highly stable self-assembled monolayers (SAMs) in aqueous environments. | nih.gov |
| Aluminum Oxide (γ-Alumina) | Mesoporous Membrane | PEG-phosphonic acid graft shows high hydrolytic stability (>200 hours in water). | specificpolymers.com |
| Titanium Dioxide (TiO₂) | Nanostructured Layer | Forms uniform SAMs, with binding confirmed via O 1s binding energy shifts. | mdpi.com |
| Zinc Oxide (ZnO) | Sputter-Deposited Film | Binds in a predominantly tridentate fashion, forming dense, well-packed monolayers. | rsc.org |
| Cobalt(II,III) Oxide (Co₃O₄) | Crystalline (111) | Binding motif changes from tridentate to bidentate with increasing surface coverage. | science.gov |
When this compound molecules adsorb onto a surface, they can organize into a self-assembled monolayer (SAM). MD simulations are a key tool for studying the entire lifecycle of a SAM, from the initial, random adsorption of individual molecules to their gradual organization into a densely packed, ordered film. researchgate.net
Modeling Adsorption Mechanisms on Metal Oxide Surfaces
Prediction of Binding Affinities and Surface Coverage
A primary goal of theoretical investigations is to predict how strongly this compound will bind to a given surface and what the resulting surface coverage will be.
DFT calculations can be used to compute the adsorption energy (Eads) of the molecule on a surface, which provides a quantitative measure of the binding affinity. nankai.edu.cn A more negative (larger) adsorption energy indicates a stronger, more stable interaction. For instance, DFT simulations of different biphosphonic acid isomers on an ITO surface revealed that axisymmetric molecules had higher adsorption energies compared to their centrosymmetric counterparts, indicating stronger binding. nankai.edu.cn
MD simulations, in turn, can predict the final packing density and ordering of the molecules in a SAM, which corresponds to the surface coverage. researchgate.net By modeling the intermolecular and surface-molecule interactions, simulations can determine the most energetically favorable arrangement, which may involve specific packing motifs. The binding mode itself can influence the achievable surface density; a tridentate binding mode, for instance, may lead to a different surface concentration than a bidentate mode. science.govrsc.org
| Molecule | Molecular Symmetry | Calculated Adsorption Energy (Eads) | Reference |
|---|---|---|---|
| 3-BPIC | Axisymmetric | -3.12 eV | nankai.edu.cn |
| 3-BPIC-F | Axisymmetric | -3.15 eV | nankai.edu.cn |
| 3-BPIC(i) | Centrosymmetric | -1.78 eV | nankai.edu.cn |
Note: Data is for illustrative biphosphonic acid molecules to demonstrate the concept of calculated adsorption energy as a predictor of binding affinity. A more negative value indicates stronger binding.
Computational Assessment of Phosphonate-Surface Binding Energies
The adsorption of phosphonic acids on metal oxide surfaces is a complex process involving various binding modes, including monodentate, bidentate, and tridentate coordination. otago.ac.nz The stability of these binding modes is influenced by factors such as the nature of the substrate, the presence of surface hydroxyl groups, and the surrounding environment. specificpolymers.com Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for calculating the binding energies of these interactions, providing a quantitative measure of the strength of the phosphonate-surface bond.
Computational studies on analogous systems provide valuable insights into the binding of this compound. For instance, DFT calculations have been used to investigate the adsorption of various phosphonic acids on titanium dioxide (TiO2) and other metal oxide surfaces. cnr.it These studies consistently show that phosphonic acids exhibit strong binding to metal oxide surfaces, often superior to other common anchoring groups like carboxylic acids. acs.org
A combined experimental and computational study on the PEGylation of TiO2 nanocrystals investigated the role of different linker types, including a phosphate (B84403) group (-PO(OH)2), which serves as a close analog to the phosphonic acid group of this compound. acs.orgnih.gov The calculations, performed using the density functional tight binding (DFTB) method, revealed the binding energies for different linkers on a TiO2 nanocrystal model. acs.orgnih.gov The results highlight the strong affinity of the phosphate/phosphonate group for the TiO2 surface.
| Linker Type | Binding Energy (kcal/mol) | Computational Method | Surface Model |
|---|---|---|---|
| -PO(OH)₂ (Phosphate) | -47.1 | DFTB | (TiO₂)₂₂₃·10H₂O nanocrystal |
| -COOH (Carboxylic Acid) | -29.8 | DFTB | (TiO₂)₂₂₃·10H₂O nanocrystal |
| -OH (Hydroxyl) | -21.7 | DFTB | (TiO₂)₂₂₃·10H₂O nanocrystal |
The binding of phosphonic acids is not only strong but also versatile. The phosphonate headgroup can form one, two, or three bonds with the metal atoms on the surface, leading to monodentate, bidentate, or tridentate binding, respectively. uba.ar The relative stability of these modes depends on the specific surface crystallography and the coverage density of the molecules. cnr.it For example, at low coverage on the anatase TiO2 surface, a bidentate binding mode is often preferred. cnr.it
Theoretical Models for Surface Packing Density and Orientation
The presence of the m-PEG4 chain significantly influences the packing density and orientation of the molecules in a self-assembled monolayer (SAM). The flexible and hydrophilic nature of the polyethylene glycol (PEG) chain leads to distinct conformational behaviors on the surface, which can be described by theoretical models such as the "mushroom" and "brush" regimes. acs.org
At low surface coverage, the PEG chains are relatively far apart and adopt a coiled, mushroom-like conformation. As the grafting density increases, the chains begin to interact and stretch away from the surface to avoid steric hindrance, entering the brush regime. nih.gov The transition between these regimes is a critical factor in determining the properties of the SAM, such as its ability to resist protein adsorption.
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational behavior of PEGylated surfaces. mdpi.com These simulations can provide detailed information about the orientation of the PEG chains, the thickness of the SAM layer, and the distribution of the end groups. For a system of mPEG500 (a close analog to m-PEG4) on a TiO2 nanocrystal, MD simulations have been used to explore a range of surface coverage densities. acs.orgnih.gov
The conformation of the PEG chains on a surface can be characterized by the ratio of the Flory radius (RF) to the average distance between grafting points (Dm). acs.org Another model, proposed by Daoud and Cotton, describes the polymer conformation on spherical surfaces in terms of different regimes based on the distance from the nanoparticle center. acs.org
| System | Coverage Density (chains/nm²) | PEG Conformation | Theoretical Model |
|---|---|---|---|
| mPEG₅₀₀ on TiO₂ | 0.225 | Mushroom | RF/Dm < 1 |
| mPEG₅₀₀ on TiO₂ | 0.676 | Mushroom/Brush Transition | RF/Dm ≈ 1-2 |
| mPEG₅₀₀ on TiO₂ | 2.252 | Dense Brush | RF/Dm > 2 |
Structure-Property Relationship Studies from a Theoretical Perspective
The molecular structure of this compound, with its distinct phosphonate anchor and PEG tail, gives rise to specific properties when assembled on a surface. Theoretical studies are instrumental in elucidating the relationship between this structure and the resulting functional properties of the modified surface.
The strong binding of the phosphonate group, as confirmed by computational studies, ensures the formation of a stable and robust monolayer on metal oxide surfaces. specificpolymers.com This is a key advantage over other anchoring groups like thiols or carboxylic acids, which may exhibit lower stability under certain conditions. nih.gov
The PEG chain plays a crucial role in determining the interfacial properties of the SAM. The hydrophilic and flexible nature of the PEG chain creates a hydrated layer at the surface, which is responsible for the well-known protein-resistant or "antifouling" properties of PEGylated surfaces. ethz.ch Theoretical models of the PEG corona, such as the mushroom and brush models, help to explain how the packing density and conformation of the PEG chains influence the effectiveness of this antifouling behavior. nih.gov At higher grafting densities, the extended brush-like conformation of the PEG chains is thought to be more effective at preventing protein adsorption due to a combination of steric repulsion and the entropic penalty associated with compressing the polymer brush.
Furthermore, the length of the PEG chain is a critical parameter. While this article focuses on this compound, theoretical studies on a range of PEG chain lengths have shown that longer chains can lead to a thicker and more effective antifouling layer, although they may also result in a lower grafting density due to increased steric hindrance during the self-assembly process. acs.orgmpg.de Conversely, shorter chains, like the PEG4 in the title compound, can allow for higher packing densities. acs.org The optimal chain length for a specific application is therefore a trade-off between these factors.
Interfacial and Supramolecular Assembly Research Involving M Peg4 Phosphonic Acid
Adsorption Mechanisms on Diverse Inorganic Substrates
The phosphonic acid group of m-PEG4-phosphonic acid provides a strong affinity for metal oxide surfaces, enabling the formation of robust and stable coatings. axispharm.comaxispharm.com This has led to extensive research on its adsorption behavior on a variety of inorganic substrates.
Binding to Metal Oxide Surfaces
The interaction between this compound and metal oxide surfaces is a key area of investigation. The phosphonic acid moiety readily bonds with a range of metal oxides, including but not limited to:
Titanium Dioxide (TiO2): Phosphonic acids exhibit a natural affinity for titanium dioxide, forming stable phosphonate (B1237965) bonds. researchgate.netnih.gov This interaction is crucial for applications such as modifying the surface of titanium-based implants to improve biocompatibility. nih.gov Studies have shown that the adsorption of phosphonic acids on TiO2 can involve the formation of Ti-O-P bonds. nih.gov
Iron Oxide (Fe2O3/Fe3O4): Research has demonstrated the strong binding of phosphonic acids to iron oxide nanoparticles. rsc.orgresearchgate.net This is particularly relevant for the development of stable and biocompatible coatings for magnetic nanoparticles used in biomedical applications like magnetic resonance imaging (MRI). specificpolymers.comnih.gov However, it has been noted that a phosphonate coating can sometimes decrease the magnetization of iron oxide nanoparticles. nih.gov
Aluminum Oxide (Al2O3): Phosphonic acids are known to form stable self-assembled monolayers (SAMs) on aluminum oxide surfaces. axispharm.comresearchgate.net The stability of these monolayers can, however, depend on the specific structure of the aluminum oxide surface. researchgate.net The interaction is believed to involve coordination bonds between the phosphonate group and aluminum ions. researchgate.net
Cobalt-Chromium (Co-Cr) Alloy: The formation of nanosized self-assembled monolayers of phosphonic acids on Co-Cr alloys has been successfully demonstrated. nih.gov This is significant for the surface modification of medical implants made from this alloy. nih.gov
Lithium Lanthanum Zirconium Oxide (LLZO): m-PEG phosphonic acid has been used to modify the surface of LLZO, a solid-state electrolyte material. axispharm.com This modification leads to improved interfacial contact and enhanced ionic conductivity in solid-state lithium metal batteries. axispharm.com The phosphonic acid is expected to bind to the LLZO surface through various coordination modes. mdpi.com
Investigation of Binding Modes
The interaction of the phosphonic acid headgroup with the metal oxide surface can occur through several binding modes. The specific coordination geometry is influenced by factors such as the nature of the substrate, surface coverage, and the presence of moisture. researchgate.netuba.ar
Commonly investigated binding modes include:
Monodentate: In this mode, one of the oxygen atoms of the phosphonate group binds to a metal atom on the surface. nih.govuba.ar
Bidentate: Two oxygen atoms of the phosphonate group bind to the surface. This can be either a chelating mode (binding to the same metal atom) or a bridging mode (binding to two different metal atoms). rsc.orgnih.govuba.ar
Tridentate: All three oxygen atoms of the phosphonate group coordinate with the surface, which generally requires the dissociation of both protons from the acid. rsc.org
Studies on various phosphonic acids have shown that a mixture of binding modes often coexists on the surface. For instance, on cobalt-chromium alloys, a combination of monodentate and bidentate binding has been suggested. nih.gov On titanium dioxide, mono-, bi-, and tridentate surface phosphonate units can be present. researchgate.net The relative contribution of each binding mode can vary depending on the specific phosphonic acid and the surface characteristics. researchgate.net For example, on rutile TiO2(110), phosphonic acid-functionalized molecules have been found to bind in a mixed monodentate and bidentate mode. uba.ar
Influence of Surface Pre-treatment on Adsorption Kinetics and Thermodynamics
The condition of the substrate surface prior to the adsorption of this compound can significantly impact the rate and thermodynamics of the process. Surface pre-treatment methods are employed to clean the surface and control its chemical properties, such as the density of hydroxyl groups.
One study on the adsorption of organophosphonic acids on oxide-covered aluminum surfaces demonstrated that plasma surface modification can tailor the surface chemistry and influence the adsorption kinetics. nih.gov Specifically, a water plasma treatment, which increased the density of surface hydroxyl groups, led to significantly accelerated adsorption kinetics, with monolayer formation occurring in less than a minute. nih.gov Conversely, an argon-plasma-treated surface with a lower hydroxyl density exhibited slower adsorption. nih.gov Another study on indium-tin oxide (ITO) showed that air plasma pre-treatment, combined with deposition at an elevated temperature (75 °C), resulted in the fastest adsorption kinetics and highest film purity. rsc.org
Formation and Characterization of Self-Assembled Monolayers (SAMs)
This compound, like other organophosphonic acids, can spontaneously form highly ordered, two-dimensional structures known as self-assembled monolayers (SAMs) on suitable substrates. ethz.ch These monolayers are of great interest for their ability to precisely control the physicochemical properties of surfaces. ethz.ch
Methodologies for SAM Fabrication
The most common and straightforward method for fabricating phosphonic acid SAMs is solution deposition , also referred to as a simple dipping process. nih.govethz.ch This technique involves immersing the substrate into a dilute solution of the phosphonic acid for a specific duration. ethz.ch The driving force for the spontaneous formation of the monolayer is the strong interaction between the phosphonic acid anchoring group and the metal oxide surface. ethz.ch
In Situ and Ex Situ Characterization of SAM Structure and Ordering
A variety of surface-sensitive analytical techniques are employed to characterize the structure, order, and chemical composition of this compound SAMs, both during their formation (in situ) and after (ex situ).
Common Characterization Techniques:
| Technique | Information Provided |
| X-ray Photoelectron Spectroscopy (XPS) | Provides the elemental composition of the SAM and information about the chemical states and binding of the phosphonic acid headgroup to the surface. nih.govrsc.orgnih.gov |
| Atomic Force Microscopy (AFM) | Used to visualize the topography, uniformity, and surface roughness of the SAM, providing insights into the molecular packing and order. researchgate.netnih.gov |
| Contact Angle Measurements | Determines the surface wettability (hydrophilicity/hydrophobicity), which indicates the successful formation of a monolayer and the orientation of the terminal groups. researchgate.netnih.gov |
| Ellipsometry | Measures the thickness of the formed monolayer with high precision. nih.govrsc.org |
| Polarization Modulated-Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) | A vibrational spectroscopy technique that provides information about the chemical bonds and molecular orientation within the SAM. researchgate.netethz.ch |
These techniques have been instrumental in confirming the formation of well-ordered and chemically intact phosphonic acid monolayers on various oxide surfaces. nih.govnih.gov For example, XPS analysis can confirm the presence of phosphorus from the phosphonic acid on the surface and a corresponding decrease in the signal from the underlying substrate. nih.gov AFM imaging can reveal the topography and uniformity of the SAM, while contact angle measurements can show changes in surface energy consistent with monolayer formation. nih.gov Ellipsometry provides a direct measure of the monolayer's thickness. nih.gov
Stability of Phosphonic Acid SAMs Under Varied Environmental Conditions (e.g., Oxidative Stress, Solvent Exposure)
Self-assembled monolayers (SAMs) composed of phosphonic acids are recognized for their robust attachment to a variety of metal oxide surfaces. dojindo.comsigmaaldrich.com This strong binding is a critical attribute for applications that demand long-term stability. rsc.org
The stability of phosphonic acid SAMs has been a subject of extensive research, revealing their resilience under different environmental challenges.
Stability in Aqueous Environments: The stability of phosphonic acid SAMs in aqueous solutions can vary. While some studies suggest that phosphonic acid derivatives form stable and dense SAMs, others have observed desorption over time. dojindo.comnih.gov For example, a significant portion of phosphonic acid molecules were found to desorb from a titanium surface within one day when immersed in Tris-buffered saline (TBS) at 37°C. nih.gov In contrast, SAMs formed from dodecyltrichlorosilane (B1359458) on titanium remained stable for up to 7 days under the same conditions. nih.gov The hydrolytic stability of these monolayers is a critical factor for their use in biological and aqueous environments. rsc.org
Oxidative and Chemical Stability: Phosphonic acid SAMs generally exhibit good oxidative stability, a key advantage over thiol-based SAMs which are prone to oxidation. sigmaaldrich.comrsc.org This makes them suitable for applications requiring long-term exposure to atmospheric conditions. sigmaaldrich.com However, exposure to certain chemicals or conditions like UV radiation can lead to degradation. For instance, under UV radiation, the alkyl chains of a phosphonic acid SAM on a titanium surface were found to decompose, although the phosphonate groups remained attached to the surface. nih.gov
| Condition | Observed Stability of Phosphonic Acid SAMs | Reference(s) |
| High Temperature | The P-O anchor bond is stable up to 800°C. Backbone degradation occurs at lower temperatures (200-430°C). | researchgate.netacs.orgosti.gov |
| Aqueous Solution | Stability can be limited, with some systems showing desorption within a day. | nih.gov |
| Ambient Air | Generally stable for extended periods (e.g., up to 14 days on titanium). | nih.gov |
| UV Radiation | Can cause decomposition of the alkyl chains, while phosphonate headgroups may remain bound. | nih.gov |
| Solvent Exposure | Stability depends on the specific solvent and SAM composition. | rochester.edu |
Role in Modulating Interfacial Properties for Research Materials
The ability of this compound and similar molecules to form SAMs provides a powerful tool for precisely controlling the properties of material surfaces at the molecular level.
Control of Surface Wetting and Wettability Transitions
The wettability of a surface, characterized by its hydrophilicity or hydrophobicity, can be finely tuned by forming a SAM with specific terminal groups. The methoxy-terminated PEG chain of this compound imparts hydrophilic properties to a surface. The PEG component enhances water solubility and can lead to the creation of highly hydrophilic surfaces. axispharm.comscholaris.ca
By creating patterned SAMs with regions of different terminal groups, it is possible to generate surfaces with controlled wetting and dewetting characteristics. This control over surface energy is fundamental in applications such as microfluidics, printing, and the creation of "smart" surfaces that can switch their wettability in response to external stimuli like pH, light, or temperature. mdpi.com
Reduction of Non-Specific Adsorption for Advanced Research Platforms
In many biomedical and biotechnological applications, preventing the non-specific adsorption of proteins and other biomolecules onto material surfaces is crucial for the reliability and performance of devices like biosensors and implants. mdpi.comescholarship.org The PEG chain of this compound plays a critical role in this context.
The hydrophilic and flexible nature of the PEG chains creates a hydrated layer on the surface that acts as a physical and energetic barrier to protein adsorption. axispharm.commdpi.com This "stealth" property of PEGylated surfaces is well-documented and is a key strategy for improving the biocompatibility of materials. escholarship.org Research has shown that the effectiveness of reducing non-specific protein adsorption is dependent on the length and density of the PEG chains. mdpi.com
The ability to form dense, protein-resistant coatings makes this compound and related compounds valuable for the development of:
Biosensors: To minimize background noise and improve the signal-to-noise ratio. mdpi.com
Biomaterials and Implants: To enhance biocompatibility and reduce the foreign body response. rsc.orgmdpi.com
Drug Delivery Systems: To prolong the circulation time of nanoparticles and other carriers by reducing their uptake by the immune system. axispharm.comescholarship.org
Supramolecular Assembly in Solution and at Interfaces
The amphiphilic nature of molecules like this compound, with a hydrophilic PEG tail and a headgroup that can interact with surfaces or other molecules, makes them ideal candidates for participating in supramolecular assembly processes. rsc.org
Investigation of Micellar and Vesicular Architectures
In solution, amphiphilic molecules can self-assemble into organized structures such as micelles and vesicles when their concentration exceeds the critical micelle concentration (CMC). nih.gov These assemblies are driven by the hydrophobic effect, where the nonpolar parts of the molecules aggregate to minimize their contact with water, while the hydrophilic parts remain exposed to the aqueous environment.
While this compound itself has a relatively short PEG chain, it can be incorporated into more complex amphiphilic structures. For instance, by attaching a hydrophobic moiety to the PEG chain, a classic amphiphile can be created that can form micelles or vesicles. nih.govrsc.org The phosphonic acid group can then be used to functionalize the surface of these nano-assemblies, for example, to target them to specific tissues or to load them with therapeutic or imaging agents.
The study of such assemblies is critical for applications in drug delivery, where micelles and vesicles can encapsulate drugs, protecting them from degradation and controlling their release. rsc.org
Directed Assembly of Functional Nanostructures
The phosphonic acid group of this compound provides a robust anchor for attaching these molecules to the surfaces of nanoparticles, quantum dots, and other nanomaterials. axispharm.comnih.gov This surface functionalization is a key step in the "bottom-up" fabrication of more complex and functional nanostructures.
By modifying the surface of nanoparticles with this compound, researchers can:
Improve Colloidal Stability: The PEG chains prevent the aggregation of nanoparticles in solution, which is essential for many applications. axispharm.com
Control Inter-particle Interactions: The nature of the surface ligand can be used to direct the assembly of nanoparticles into ordered arrays or clusters. nih.gov
Introduce Functionality: The PEG chain can be further modified with other functional groups, such as targeting ligands or fluorescent dyes, to create multifunctional nanoparticles for diagnostics and therapeutics. escholarship.org
Integration of M Peg4 Phosphonic Acid in Novel Material Architectures for Fundamental Research
Functionalization of Nanoparticles for Colloidal Stability and Dispersion Research
The ability to control the surface properties of nanoparticles is crucial for their application in diverse fields. m-PEG4-phosphonic acid and similar phosphonic acid-functionalized PEG molecules have emerged as key players in achieving stable and well-dispersed nanoparticle systems.
Surface Modification of Metal Oxide Nanoparticles (e.g., FeOx, CeOx, TiOx, AlOx)
The phosphonic acid moiety of this compound exhibits a strong affinity for metal oxide surfaces, forming stable bonds. axispharm.comnanocs.net This interaction is the basis for its use in modifying a variety of metal oxide nanoparticles, including iron oxides (FeOx), cerium oxides (CeOx), titanium oxides (TiOx), and aluminum oxides (AlOx). axispharm.comnanocs.netarxiv.org The PEG chain extends from the nanoparticle surface, creating a hydrophilic and sterically-hindered layer. europa.eu This layer prevents the aggregation of nanoparticles, leading to enhanced colloidal stability in various media. europa.euacs.org
Research has shown that phosphonic acid-based ligands can effectively displace existing capping agents on commercially available iron oxide nanoparticles, leading to improved colloidal stability in both water and cryoprotective agents. nih.govrsc.org The functionalization process often involves a ligand exchange reaction where the phosphonic acid group of the PEGylated molecule binds to the metal oxide surface. nih.gov Studies have demonstrated that the density of the PEG chains on the nanoparticle surface can be controlled, which in turn influences the interfacial properties and stability of the nanoparticles in complex biological environments. arxiv.org For instance, nanoparticles coated with multi-phosphonic acid functionalized PEG polymers have shown long-term stability for months in protein-rich cell culture media. arxiv.org
The binding of phosphonic acids to metal oxide surfaces typically occurs through deprotonation and coordination, forming strong M-O-P bonds (where M is the metal). rsc.orgresearchgate.net This robust anchoring contributes to the long-term stability of the functionalized nanoparticles.
Development of Hydrophilic Nanoparticles for Aqueous Systems
A primary application of this compound is the creation of hydrophilic nanoparticles that are readily dispersible and stable in aqueous environments. rsc.orgnih.gov The PEG portion of the molecule is highly soluble in water, and when attached to a nanoparticle surface, it imparts this hydrophilicity to the entire construct. axispharm.comnanocs.net This is particularly important for biological and environmental research, where nanoparticles are often required to function in aqueous media.
The process of rendering hydrophobic nanoparticles hydrophilic often involves surface modification with amphiphilic molecules like PEG-phosphonic acids. arxiv.org The phosphonic acid group anchors to the nanoparticle, while the hydrophilic PEG chain extends into the aqueous phase, preventing aggregation and improving solubility. europa.eunih.gov This strategy has been successfully employed to transfer up-converting nanoparticles from hydrophobic to hydrophilic environments, making them more compatible with biological systems. arxiv.org The resulting hydrophilic nanoparticles exhibit good swelling properties in aqueous mediums. nih.gov
Control over Nanoparticle Interfacial Properties in Complex Media
The presence of a PEG layer on the surface of nanoparticles, facilitated by this compound, plays a critical role in controlling their interactions with the surrounding environment, especially in complex media such as biological fluids. axispharm.comarxiv.org The PEG chains create a "stealth" effect, reducing non-specific protein adsorption, also known as opsonization, which can lead to rapid clearance of nanoparticles from biological systems. axispharm.comnanocs.net
By tuning the density and length of the PEG chains, researchers can manipulate the interfacial properties of the nanoparticles. arxiv.orgnih.gov For example, the incorporation of a small fraction of phosphonated-PEG oligomers with an additional hydrophobic chain can alter the nanoparticles' adsorption behavior at various interfaces, such as air/water and oil/water. nih.gov This control over interfacial properties is crucial for applications in areas like the formation of stable emulsions (Pickering emulsions) and the self-assembly of nanoparticles into ordered structures. nih.gov Studies have shown that PEGylated cerium oxide nanoparticles can form dense, closely packed two-dimensional monolayers. nih.gov The ability to control these interfacial interactions is essential for designing nanoparticles for targeted drug delivery and other biomedical applications. arxiv.org
Role as a Linker in Advanced Molecular Conjugates for Research Tools
Beyond nanoparticle functionalization, this compound and its derivatives serve as versatile linkers in the construction of complex molecular architectures for fundamental research. The PEG spacer provides flexibility and solubility, while the phosphonic acid group can be used for attachment to specific molecular targets or surfaces. axispharm.com
Development of PROTAC (Proteolysis-Targeting Chimeras) Linkers for Protein Degradation Research
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.commedchemexpress.comxcessbio.com The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing its efficacy and physicochemical properties. chemsrc.comchemscene.com
Design of Bifunctional Chelators for Radiometal Incorporation in Pre-clinical Imaging Research
Bifunctional chelators are molecules that can strongly bind a radiometal and also be attached to a biologically active molecule, such as a peptide or antibody, for targeted delivery in preclinical imaging techniques like Positron Emission Tomography (PET). nih.govmdpi.comnih.gov The design of these chelators is crucial for the stability and pharmacokinetic properties of the resulting radiopharmaceutical.
Phosphonic acid groups have been incorporated into the design of novel bifunctional chelators for radiometals like Gallium-68 (⁶⁸Ga). nih.govresearchgate.net The phosphonate (B1237965) groups can contribute to the stable chelation of the radiometal. nih.gov In some designs, a PEG linker, such as a PEG4 unit, is included to improve the pharmacokinetic properties of the radiolabeled conjugate, for example, by enhancing solubility and influencing biodistribution. nih.govnih.govresearchgate.net For instance, a bifunctional chelator incorporating phosphonic acid arms was conjugated to a VLA-4 targeting peptidomimetic ligand via a PEG4 spacer for ⁶⁸Ga-based PET imaging of melanoma. nih.govresearchgate.net The phosphonate group's ability to chelate metal ions is a key feature in creating contrast agents for imaging. precisepeg.comaxispharm.com
Facilitating Ligand Attachment for Targeted Research Probes
The structure of this compound makes it an effective linker for attaching ligands to various substrates, creating targeted probes for fundamental research. The phosphonic acid group provides a strong anchor to metal oxide surfaces, while the PEG chain offers a flexible spacer, and the terminal methoxy (B1213986) group can be modified to attach a variety of molecules of interest. google.com
The ability of the phosphonate group to form stable bonds with metal ions is also leveraged in the development of imaging agents for techniques like magnetic resonance imaging (MRI) and positron emission tomography (PET). axispharm.com By chelating metal ions, this compound and similar structures can be used to create contrast agents for these advanced imaging modalities. axispharm.com
Contributions to Advanced Membrane Research and Materials Science
The surface-modifying properties of this compound are particularly valuable in the fields of advanced membrane research and materials science.
Surface Modification of Electrolyte Materials for Energy Storage Research (e.g., Solid-State Li Metal Batteries)
In the quest for safer and more efficient energy storage solutions, solid-state lithium metal batteries (SSLMBs) have emerged as a promising technology. sc.edunasa.gov However, a significant challenge in the development of SSLMBs is the poor interfacial contact and stability between the solid electrolyte and the electrodes. researchgate.netresearchgate.net
Research has shown that this compound can be used to modify the surface of solid electrolyte materials, such as lithium lanthanum zirconium oxide (LLZO), a garnet-type solid electrolyte. axispharm.com The phosphonic acid group of this compound binds to the LLZO surface, creating a flexible and ionically conductive polymer layer. axispharm.com This surface modification leads to several key improvements:
Improved Interfacial Contact: The PEG layer helps to create a more intimate and stable interface between the solid electrolyte and the lithium metal anode, reducing interfacial resistance. axispharm.comresearchgate.net
Enhanced Ionic Conductivity: The modified membrane exhibits higher ionic conductivity, facilitating the movement of lithium ions. axispharm.com
Better Cyclability: The improved interface and conductivity contribute to better cycling performance and stability of the battery. axispharm.com
| Application | Material Modified | Observed Improvements |
| Solid-State Li Metal Batteries | LLZO Solid Electrolyte | Better interfacial contact, higher ionic conductivity, improved cyclability axispharm.com |
| Lithium-Ion Battery Cathodes | Lithium Manganese Oxide (LMO) | Suppression of Mn dissolution, chemical stabilization of the interface osti.gov |
Engineering of Bio-interfaces for Fundamental Cellular Interaction Studies (excluding clinical applications)
The biocompatibility and protein-repellent properties of polyethylene (B3416737) glycol (PEG) make this compound a valuable tool for engineering bio-interfaces for fundamental research on cellular interactions. The ability to control the surface properties of materials at the molecular level is crucial for studying how cells adhere, proliferate, and communicate.
By creating surfaces that resist non-specific protein adsorption, researchers can design experiments that probe specific cell-surface interactions with greater precision. For example, surfaces can be modified with this compound to create a background that minimizes unwanted protein binding, and then specific ligands or bioactive molecules can be attached to the PEG chains to study their effects on cell behavior. acs.org
This approach has been used in the development of biosensors and platforms for studying cell adhesion and signaling. The phosphonic acid group allows for the stable attachment of the PEG linker to various oxide-based substrates, such as glass or silicon wafers, which are commonly used in cell culture experiments and microscopy.
Utilization in Sensor Surface Design for Analytical Chemistry Research
The ability of this compound to form well-defined and stable monolayers on various surfaces makes it a valuable component in the design of sensor surfaces for analytical chemistry research. axispharm.com The phosphonic acid group provides a robust anchor to metal oxide surfaces commonly used in sensors, such as titanium dioxide (TiO2) and indium tin oxide (ITO). glpbio.com
The PEG chain serves multiple purposes in sensor design. Its hydrophilic nature can improve the wettability of the sensor surface and reduce non-specific binding of interfering molecules from the sample matrix. axispharm.com This is particularly important for developing sensitive and selective biosensors.
Furthermore, the terminal group of the PEG chain can be functionalized to immobilize specific recognition elements, such as antibodies, enzymes, or nucleic acids. rsc.org This allows for the creation of sensors that can detect specific analytes with high selectivity. For example, in the development of a biosensor, a capture antibody could be covalently attached to the end of the this compound linker, which is itself anchored to the sensor surface. This creates a well-oriented and accessible layer of antibodies for capturing the target analyte. nih.gov The use of "click chemistry" provides an efficient and specific method for attaching these biorecognition elements to the PEG linker. acs.org
The precise control over surface chemistry afforded by this compound and similar compounds is essential for the development of high-performance sensors with improved sensitivity, selectivity, and stability.
| Sensor Application Area | Role of this compound | Key Benefits |
| General Biosensors | Surface modification to reduce non-specific binding | Improved signal-to-noise ratio, enhanced sensitivity axispharm.com |
| Targeted Analyte Detection | Linker for immobilization of specific recognition elements (e.g., antibodies, enzymes) | High selectivity, controlled orientation of bioreceptors nih.gov |
| Electrochemical Sensors | Formation of stable monolayers on electrode surfaces | Enhanced stability and reproducibility of the sensor response glpbio.com |
Strategies for Functionalization and Derivatization of M Peg4 Phosphonic Acid
Modification of the Terminal Methoxy (B1213986) Group for Extended Functionality
While the methoxy group is generally considered chemically inert, strategies have been developed to introduce reactive functionalities at the terminus of the PEG chain, effectively replacing the methoxy group. This is typically achieved not by direct conversion of the methoxy group, but through the synthesis of heterobifunctional PEG-phosphonic acid derivatives where one end is the phosphonic acid and the other is a reactive handle. precisepeg.com
The introduction of reactive groups compatible with "click chemistry" has become a cornerstone of modern bioconjugation and materials science. creativepegworks.comacs.org These reactions are known for their high efficiency, selectivity, and mild reaction conditions. nih.gov For PEG-phosphonic acids, this involves creating derivatives with terminal azide (B81097) or alkyne groups, which can readily participate in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). creativepegworks.comnih.gov
Key reactive handles include:
Alkynes (Propargyl): Propargyl-PEG-phosphonic acid derivatives contain a terminal alkyne group (-C≡CH), making them ready for conjugation with azide-containing molecules. axispharm.com
Azides: Azido-PEG-phosphonic acid derivatives are complementary partners for alkyne-functionalized molecules or surfaces. creativepegworks.com
Amines: A terminal amine group allows for conjugation via amide bond formation or other amine-specific chemistries.
These heterobifunctional linkers are crucial for applications such as attaching PEG-phosphonates to biological molecules or functionalizing nanoparticle surfaces in a modular fashion. precisepeg.comnih.gov
Table 1: Common Reactive Handles for PEG-Phosphonic Acid Derivatives
| Reactive Handle | Chemical Group | Common Click Reaction | Purpose |
| Alkyne | -C≡CH | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Conjugation to azide-modified molecules or surfaces. nih.govaxispharm.com |
| Azide | -N₃ | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Conjugation to alkyne-modified molecules or surfaces. creativepegworks.comnih.gov |
| Amine | -NH₂ | Amide coupling, NHS ester reaction | Attachment of proteins, peptides, or other biomolecules. precisepeg.com |
| Thiol | -SH | Thiol-maleimide reaction, Thiol-ene reaction | Conjugation to maleimide-functionalized substrates or formation of hydrogels. nih.gov |
| Phosphine (B1218219) | -PR₂ | Staudinger Ligation | Reaction with azides to form an amide bond, useful for labeling biomolecules. creativepegworks.comnih.gov |
Creating multi-arm or branched PEG structures functionalized with phosphonic acids can significantly enhance properties such as surface binding avidity and hydrodynamic volume. specificpolymers.comrsc.org These complex architectures are synthesized by employing multifunctional core molecules as initiators for the polymerization of ethylene (B1197577) oxide. researchgate.net
One facile approach uses trimethylolpropane (B17298) allyl ether as an initiator to create a dual-branched PEG, which can then be further modified to introduce phosphonic acid groups. rsc.org Another strategy involves the copolymerization of methacrylic acid with PEG dimethacrylate in the presence of a chain transfer agent to produce highly branched structures. researchgate.net Research has demonstrated the synthesis of statistical copolymers that combine multiple phosphonic acid groups with PEG chains, which have proven superior for coating and stabilizing iron oxide nanocrystals. specificpolymers.comresearchgate.net These multi-phosphonic acid PEG polymers exhibit significantly longer blood circulation lifetimes in vivo compared to their linear counterparts. specificpolymers.com
Introduction of Additional Reactive Handles (e.g., Azide, Alkyne, Amine) for Click Chemistry Research
Chemical Transformations of the Phosphonic Acid Group
The phosphonic acid moiety is a highly versatile functional group, serving as a strong anchor to metal oxide surfaces and as a point for chemical conversion to modulate the molecule's characteristics. specificpolymers.comprecisepeg.com
The phosphonic acid group can be converted into a phosphonate (B1237965) ester, such as a diethyl or dimethyl ester. nih.gov This transformation is often performed for several reasons:
Protection: The ester acts as a protecting group, masking the acidity of the phosphonic acid during subsequent reaction steps that might be sensitive to acidic conditions.
Improved Solubility: Esterification can increase solubility in organic solvents.
Synthetic Intermediates: Phosphonate esters are key intermediates in various synthetic pathways, including the Horner-Wadsworth-Emmons reaction and cross-coupling reactions. organic-chemistry.org
The diethyl ester of m-PEG4-phosphonic acid is a well-documented compound. nih.govchemscene.com Synthesis of phosphonate esters can be achieved through methods like the Michaelis-Arbuzov reaction or by palladium-catalyzed cross-coupling of H-phosphonates with alkyl halides. organic-chemistry.org The subsequent de-esterification to regenerate the phosphonic acid is commonly achieved under mild conditions using bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis, a method known as the McKenna reaction. nih.govbeilstein-journals.org
Treatment of this compound with a base readily converts it into a phosphonate salt. This transformation is primarily used to modulate the molecule's physicochemical properties. nih.gov For example, converting the acid to its sodium salt can significantly increase its aqueous solubility and stability. axispharm.comnanocs.net The formation of phosphonic acid disodium (B8443419) salts can be achieved by reacting a monohydrolyzed phosphonate with sodium iodide (NaI) or by treating the silylated phosphonate intermediate with a sodium hydroxide (B78521) solution. beilstein-journals.org This modulation is particularly important for biological applications and for preparing stable aqueous formulations of phosphonate-functionalized materials.
Formation of Phosphonate Esters for Specific Reaction Pathways
Synthesis of PEGylated Phosphonic Acids with Varied Chain Lengths and Linker Chemistries
The properties of PEGylated phosphonic acids can be finely tuned by altering the length of the polyethylene (B3416737) glycol chain and the chemical nature of the linker connecting the PEG and phosphonic acid moieties.
Varied PEG Chain Lengths: Synthesizing analogues with different numbers of ethylene glycol repeat units (e.g., m-PEG5, m-PEG7, m-PEG10) allows for precise control over the molecule's hydrodynamic radius, solubility, and the spatial distance it provides between a surface and a conjugated molecule. specificpolymers.comaxispharm.combeilstein-journals.org These variations are crucial for optimizing the performance of PEG-phosphonate coatings on nanoparticles, where the PEG layer's thickness influences protein resistance and in vivo stealth properties. rsc.orgacs.org
Varied Linker Chemistries: The linker between the PEG chain and the phosphonic acid can also be modified. For instance, incorporating a longer alkyl chain, such as in m-PEG4-(CH2)8-phosphonic acid, can alter the hydrophobicity and spatial orientation of the molecule upon surface binding. axispharm.com A common synthetic route involves the Michaelis-Arbuzov reaction of triethylphosphite with a brominated PEG-linker precursor, followed by hydrolysis of the resulting phosphonate ester. nih.gov
Table 2: Examples of Synthesized PEGylated Phosphonic Acids with Varied Structures
| Compound Name | PEG Chain Length (n) | Linker Modification | Key Application/Feature | Source(s) |
| This compound | 4 | Standard ether linkage | PROTAC linker | xcessbio.com |
| m-PEG5-phosphonic acid | 5 | Standard ether linkage | Nanomaterial surface modification | axispharm.com |
| PEG-HMBPs | 4, 7, 12 | Bisphosphonate group | Nanoparticle contrast agents | beilstein-journals.org |
| PLink-PEG | Variable | Butanoic acid linker | Coating iron oxide nanoparticles | nih.gov |
| m-PEG10-phosphonic acid ethyl ester | 10 | Ethyl ester of phosphonic acid | Stable hydrophilic coatings on membranes | specificpolymers.com |
Impact of PEG Chain Length on Surface Interactions and Colloidal Behavior
The length of the polyethylene glycol (PEG) chain is a critical parameter that significantly influences the properties of self-assembled monolayers (SAMs) and the stability of nanoparticle dispersions. By varying the number of ethylene glycol repeat units, researchers can control surface packing density, molecular ordering, and colloidal stability.
Shorter PEG chains tend to form more densely packed monolayers compared to their longer counterparts. researchgate.net This is often attributed to the reduced structural flexibility of shorter chains, which allows for a more organized arrangement on the substrate. researchgate.net Conversely, studies on analogous long-chain alkanephosphonic acids have shown that increased chain length can lead to more highly ordered, upright monolayers due to stronger intermolecular interactions along the chains. researchgate.net However, in the context of PEGylated phosphonic acids on certain substrates, increasing the chain length of the spacer can lead to a lower degree of surface modification, potentially due to steric shielding effects from folded chains. nih.gov
The length of the PEG chain also directly impacts the hydrophilic nature and, consequently, the biological interactions of the modified surface. In a study involving bombesin (B8815690) antagonists conjugated with PEG spacers of varying lengths, it was found that hydrophilicity increased with the length of the PEG chain. nih.gov This enhanced hydrophilicity is crucial for creating surfaces that resist protein fouling, a key requirement for biomedical implants and nanoparticles intended for in vivo use. acs.org
The colloidal stability of nanoparticles coated with PEG-phosphonic acids is also strongly dependent on the polymer structure. Research has demonstrated that polymers featuring multiple phosphonic acid anchoring groups provide significantly more resilient coatings and better long-term colloidal stability compared to those with a single phosphonic acid group. researchgate.net Furthermore, the serum stability of molecules can be enhanced by increasing the PEG spacer length, although this effect may reverse after a certain threshold. nih.gov
Table 1: Impact of PEG Spacer Length on Physicochemical Properties of Lutetium-177 Labeled Bombesin Antagonists This table presents data on how varying the PEG spacer length affects the lipophilicity (expressed as logD) and serum stability of radiolabeled peptides. Data sourced from a study on statine-based bombesin antagonists. nih.gov
| Compound (Spacer) | LogD Value | Serum Stability (t1/2 in hours) |
|---|---|---|
| PEG2 Analog | -1.95 | 246 ± 4 |
| PEG6 Analog | -2.22 (more hydrophilic) | 584 ± 20 |
| PEG12 Analog | -2.22 | Data indicates a potential reversal in stability trend. |
Table 2: General Trends of Chain Length on Monolayer Properties This table summarizes the general effects of varying the chain length of surface-grafted molecules on the properties of the resulting monolayer. Compiled from findings on various self-assembled monolayers. researchgate.netresearchgate.netnih.gov
| Chain Length | Monolayer Packing Density | Molecular Ordering | Surface Coverage |
|---|---|---|---|
| Shorter Chains | Generally higher density researchgate.net | Can be less ordered than long chains researchgate.net | Higher modification degree observed in some systems nih.gov |
| Longer Chains | Can be less dense due to flexibility researchgate.net | Can be more ordered due to increased intermolecular forces researchgate.net | Lower modification degree observed due to steric shielding nih.gov |
Exploration of Different Spacers between PEG and Phosphonic Acid
The length and nature of an alkyl spacer can have a significant impact. For instance, a study on amino-alkylphosphonic acids grafted onto titanium dioxide (TiO₂) investigated spacers of one, three, and six carbon atoms (C1, C3, and C6). nih.gov The results showed that the degree of surface modification decreased as the chain length increased, suggesting that longer, more flexible chains can fold back and block adjacent binding sites. nih.gov The chemical interactions and pH stability of the grafted layer were also found to be dependent on the spacer length. nih.gov
Aromatic spacers, such as phenyl or thienyl groups, can introduce rigidity and specific electronic properties. Research on dyes for solar cells compared phenyl and thienyl spacers between a bipyridine unit and a phosphonic acid anchor. rsc.org The study revealed that the nature and even the substitution pattern of the aromatic spacer significantly impacted device performance by altering electron injection efficiency. rsc.org While applied in a different context, this highlights the principle that the choice of an aromatic spacer can fundamentally alter the electronic communication between the functional part of the molecule (like a PEG chain) and the substrate. The use of phenyl and vinyl phosphonic acids has also been explored to create functional surfaces on zirconia nanoparticles, where the spacer's substituent (the phenyl or vinyl group) is used to induce specific interactions, such as π-π stacking. mdpi.com
The choice of spacer ultimately allows for a finer level of control over the final material's properties. A hydrophilic spacer can enhance water solubility, while a rigid spacer like aminohexanoic acid (Ahx) can create a defined distance between the functional group and the surface. lifetein.com This modular approach, where the spacer is an independent variable, is key to designing highly specialized PEG-phosphonic acid derivatives for advanced applications.
Table 3: Comparison of Different Spacer Moieties and Their Effects This table outlines various types of chemical spacers used in conjunction with phosphonic acid anchors and their observed impact on surface and material properties. Data synthesized from multiple research contexts. nih.govrsc.orgmdpi.com
| Spacer Type | Example(s) | Key Characteristics & Effects | Reference |
|---|---|---|---|
| Amino-Alkyl | C1, C3, C6 alkyl chains between an amine and phosphonate | Longer chains can decrease surface coverage due to steric shielding. Affects pH stability and surface interactions. | nih.gov |
| Aromatic (Phenyl) | Phenyl group between a functional unit and phosphonate | Provides rigidity. Can be used to facilitate π-π interactions for adsorption applications. | rsc.orgmdpi.com |
| Aromatic (Thienyl) | Thienyl group between a functional unit and phosphonate | Introduces specific electronic properties. Positional isomerism affects performance in electronic applications. | rsc.org |
| Vinylic | Vinyl group attached to phosphonic acid | Provides a reactive site for further polymerization or creates a surface with specific π-character for adsorption. | mdpi.com |
Emerging Research Avenues and Future Directions in M Peg4 Phosphonic Acid Chemistry
Integration with Artificial Intelligence and Machine Learning for Predictive Material Design
The convergence of materials science with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how new materials are discovered and designed. For m-PEG4-phosphonic acid, these computational tools offer a pathway to rapidly predict its behavior and performance in various applications.
Predictive Modeling of Surface Interactions: AI and ML algorithms can be trained on large datasets of experimental and computational data to predict the binding energies, adsorption geometries, and long-term stability of this compound on different substrates. For instance, models can be developed to forecast how variations in the PEG chain length or the introduction of different functional groups would affect the antifouling properties or biocompatibility of a coated surface.
Accelerated Discovery of Novel Formulations: By simulating the interactions of this compound with various materials and in diverse environments, AI can accelerate the discovery of new formulations for specific applications. This includes identifying optimal co-polymers or mixed self-assembled monolayers (SAMs) that exhibit synergistic properties, such as enhanced corrosion resistance or improved drug delivery capabilities.
Advanced Characterization Techniques for Dynamic Interfacial Phenomena
Understanding the behavior of this compound at interfaces is crucial for optimizing its performance. Advanced characterization techniques are providing unprecedented insights into the dynamic processes that occur at the molecular level.
Real-time Monitoring of Self-Assembly: Techniques like single-molecule tracking and high-speed atomic force microscopy (AFM) allow researchers to observe the self-assembly of this compound monolayers in real-time. This provides valuable information on the kinetics of film formation, the influence of solvent and temperature, and the emergence of defects.
Probing Interfacial Dynamics: Spectroscopic methods, such as sum-frequency generation (SFG) and neutron reflectometry, are being employed to probe the conformational changes and hydration dynamics of the PEG chains at the interface. This is particularly important for understanding how the molecule interacts with its surrounding environment, be it a biological fluid or an industrial lubricant. These techniques can reveal how the orientation and density of the PEG chains influence the interfacial properties. nih.gov
Development of Sustainable Synthesis Routes and Green Chemistry Approaches
The increasing emphasis on environmental sustainability is driving the development of greener synthetic methods for specialty chemicals like this compound.
Greener Synthetic Pathways: Researchers are exploring more environmentally friendly routes for the synthesis of phosphonic acids and their derivatives. rsc.org This includes the use of less hazardous reagents, milder reaction conditions, and the reduction of waste streams. rsc.orgsemanticscholar.org For example, catalytic methods that avoid the use of stoichiometric reagents are being investigated. rsc.orgnih.govfrontiersin.org The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are guiding these efforts. rsc.org
Solvent-Free and Aqueous Synthesis: A significant focus is on developing solvent-free or aqueous-based synthetic protocols. semanticscholar.orgmdpi.com Poly(ethylene glycol) itself has been explored as a benign and recyclable reaction medium for certain organic transformations, highlighting a potential pathway for greener synthesis of related compounds. frontiersin.org These approaches not only reduce the environmental impact but can also lead to more cost-effective and scalable production processes. mdpi.com
Exploration of this compound in Novel Self-Healing or Responsive Materials
The unique properties of this compound make it an attractive building block for the creation of "smart" materials that can respond to external stimuli or even repair themselves.
Stimuli-Responsive Surfaces: By incorporating this compound into polymer architectures, it is possible to create surfaces that change their properties in response to triggers such as pH, temperature, or light. For example, a surface could be designed to switch from being bio-adhesive to bio-repellent, which would have applications in areas like cell culture and tissue engineering.
Self-Healing Coatings: The dynamic nature of the phosphonic acid-metal oxide bond can be harnessed to create self-healing coatings. If a scratch or defect occurs, the mobile this compound molecules at the interface could potentially rearrange to cover the exposed area, thus restoring the protective layer.
Expanding its Role in Mechanistic Studies of Chemical Reactions at Interfaces
The well-defined structure of this compound makes it an excellent model system for studying the fundamental mechanisms of chemical reactions that occur at interfaces.
Catalysis and Photocatalysis: By tethering catalytic or photocatalytic moieties to the PEG chain of this compound, researchers can create well-defined active sites on a surface. This allows for detailed mechanistic studies of how the local environment, including the hydration and conformation of the PEG layer, influences the catalytic activity and selectivity.
Electron Transfer Processes: In applications such as dye-sensitized solar cells and molecular electronics, understanding electron transfer across the interface is critical. This compound can be used to systematically vary the distance and electronic coupling between a redox-active molecule and a semiconductor surface, providing valuable data for validating theoretical models of electron transfer.
New Paradigms in Controlled Assembly and Hierarchical Material Fabrication
The ability to control the assembly of molecules from the nano- to the macroscale is a key goal in materials science. This compound is proving to be a valuable tool in this endeavor.
Polymerization-Induced Self-Assembly (PISA): Phosphonic acid-functionalized polymers are being used in PISA to create a variety of well-defined nanostructures, such as micelles, worms, and vesicles. acs.org These nano-objects can then be used as building blocks for the fabrication of more complex, hierarchical materials. acs.org
Surface-Initiated Polymerization: By using this compound as a surface-bound initiator, it is possible to grow polymer brushes with controlled density and thickness from a substrate. This "grafting-from" approach allows for the creation of robust and highly functionalized surfaces for a wide range of applications.
Comparative Studies with Emerging Surface Chemistry Anchoring Groups
While phosphonic acids are known for their strong binding to metal oxide surfaces, the field of surface chemistry is continually evolving with the development of new anchoring groups. specificpolymers.com
Benchmarking Performance: It is crucial to conduct systematic comparative studies of this compound against emerging anchoring groups such as catechols, hydroxamic acids, and silatranes. rsc.orgacs.org These studies should evaluate key performance metrics like binding strength, hydrolytic stability across a range of pH values, and resistance to oxidative degradation. rsc.org
Identifying Niche Applications: Such comparative analyses will help to identify the specific applications where this compound offers the most significant advantages. For example, while catechols may provide stronger binding in some contexts, phosphonic acids might be preferred for their greater stability in acidic environments. acs.org
| Anchoring Group | Substrate | Binding Strength | Stability | Reference |
| Phosphonic Acid | TiO2 | Strong | Good, especially in acidic to neutral pH | acs.orgucl.ac.ukresearchgate.net |
| Carboxylic Acid | TiO2 | Weaker than phosphonic acid | Prone to desorption in water | acs.orgresearchgate.net |
| Catechol | Iron Oxide | Strong | pH-dependent, good at physiological and basic pH | acs.org |
| Silatrane | Metal Oxides | Hydrolytically stable | Good oxidation resistance | rsc.org |
| Hydroxamic Acid | Metal Oxides | Hydrolytically stable | Good oxidation resistance, good electron injection | rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
